3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate
Overview
Description
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate is a complex organic compound featuring a phenyl ring substituted with bis(pyrazolyl)methyl groups and a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate typically involves multi-step reactions:
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Formation of Bis(pyrazolyl)methane Derivative
Starting Materials: 3-methyl-5-pyrazolone and an appropriate aldehyde.
Reaction Conditions: One-pot pseudo three-component reaction in the presence of a catalyst such as p-toluenesulfonic acid.
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Sulfonation
Starting Materials: The bis(pyrazolyl)methane intermediate and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the hydroxyl groups to carbonyl groups, potentially forming diketones.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent oxidation.
Products: Reduction of carbonyl groups back to hydroxyl groups or conversion of sulfonate to sulfonic acid.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Scientific Research Applications
Chemistry
Material Science: Its structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Anticancer Research: Studies have indicated that certain pyrazole derivatives exhibit cytotoxic activity against cancer cell lines.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methane Derivatives: Compounds like 4,4’-(arylmethylene)bis(1H-pyrazol-5-ols) share similar structural motifs and biological activities.
Sulfonate Esters: Compounds such as phenyl 4-methylbenzenesulfonate exhibit similar reactivity patterns in substitution reactions.
Uniqueness
Properties
IUPAC Name |
[3-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-12-7-9-17(10-8-12)32(29,30)31-16-6-4-5-15(11-16)20(18-13(2)23-25-21(18)27)19-14(3)24-26-22(19)28/h4-11,20H,1-3H3,(H2,23,25,27)(H2,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCJZYWTWWWCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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